molecular formula C17H22N4O6S2 B11255568 1-((3,5-dimethyl-1-((3-nitrophenyl)sulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine

1-((3,5-dimethyl-1-((3-nitrophenyl)sulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine

Cat. No.: B11255568
M. Wt: 442.5 g/mol
InChI Key: HRIYGJGNVZVZSO-UHFFFAOYSA-N
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Description

1-{[3,5-DIMETHYL-1-(3-NITROBENZENESULFONYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-METHYLPIPERIDINE is a complex organic compound with potential applications in various fields of research and industry. This compound features a pyrazole ring substituted with a nitrobenzenesulfonyl group and a piperidine ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3,5-DIMETHYL-1-(3-NITROBENZENESULFONYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-METHYLPIPERIDINE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The nitrobenzenesulfonyl group is then introduced through a sulfonation reaction, where the pyrazole ring is treated with a nitrobenzenesulfonyl chloride in the presence of a base. Finally, the piperidine ring is attached through a nucleophilic substitution reaction, where the sulfonylated pyrazole is reacted with 4-methylpiperidine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and nucleophilic substitution steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-{[3,5-DIMETHYL-1-(3-NITROBENZENESULFONYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-METHYLPIPERIDINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfonyl and nitro groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[3,5-DIMETHYL-1-(3-NITROBENZENESULFONYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-METHYLPIPERIDINE involves its interaction with molecular targets through its sulfonyl and nitro groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, which can modulate the activity of biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3,5-DIMETHYL-1-(3-NITROBENZENESULFONYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-METHYLPIPERIDINE is unique due to its combination of a pyrazole ring with a nitrobenzenesulfonyl group and a piperidine ring. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds .

Properties

Molecular Formula

C17H22N4O6S2

Molecular Weight

442.5 g/mol

IUPAC Name

1-[3,5-dimethyl-1-(3-nitrophenyl)sulfonylpyrazol-4-yl]sulfonyl-4-methylpiperidine

InChI

InChI=1S/C17H22N4O6S2/c1-12-7-9-19(10-8-12)29(26,27)17-13(2)18-20(14(17)3)28(24,25)16-6-4-5-15(11-16)21(22)23/h4-6,11-12H,7-10H2,1-3H3

InChI Key

HRIYGJGNVZVZSO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C

Origin of Product

United States

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